Velagliflozin

概要

説明

ベラグリフロジンは、Senvelgoというブランド名で販売されている、主に猫の糖尿病治療に使用される抗糖尿病薬です。 これは、ナトリウム-グルコース共輸送体2(SGLT2)阻害剤であり、腎臓でのグルコースの再吸収を阻害することにより、血糖値の管理に役立ちます .

準備方法

ベラグリフロジンの合成には、コア構造の調製から始まり、官能基の導入が続く、いくつかのステップが含まれます。合成経路には、一般的に以下のステップが含まれます。

コア構造の形成: これは、シクロプロピルベンジル基の調製を含みます。

ベンゾニトリル基の導入: このステップには、特定の条件下でコア構造とベンゾニトリルを反応させることが含まれます。

最終生成物の形成:

ベラグリフロジンの工業生産方法は、これらの合成経路を最適化して、高収率と高純度を確保することを含みます。温度、圧力、触媒の使用など、反応条件は、目的の生成物を得るために慎重に制御されます。

化学反応の分析

ベラグリフロジンは、次のようないくつかの種類の化学反応を受けます。

酸化: ベラグリフロジンは、特にヒドロキシル基で酸化反応を受けます。

還元: ベラグリフロジン中のニトリル基は、アミンを形成するように還元することができます。

置換: 芳香環でさまざまな置換反応が起こる可能性があります。

これらの反応で使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、パラジウム炭素などの触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。

科学的研究の応用

Diabetes Mellitus in Cats

Velagliflozin has emerged as a promising alternative to traditional insulin therapy for managing diabetes mellitus in cats. Several studies have demonstrated its efficacy and safety:

- Efficacy Study : A randomized controlled trial involving 127 diabetic cats showed that this compound (1 mg/kg) was noninferior to insulin injections. On day 45, 54% of cats treated with this compound achieved treatment success compared to 42% with insulin. Improvements were noted in clinical signs such as polyuria and polydipsia, and glycemic control was significantly better in the this compound group .

- Long-term Efficacy : In a larger field trial with 252 cats, this compound treatment resulted in significant reductions in blood glucose levels over 180 days. By the end of the study, 81% of cats had blood glucose and/or fructosamine levels within reference ranges. Additionally, 88.6% showed improvement in polyuria and polydipsia .

| Study | Treatment Group | Treatment Success (%) | Mean Blood Glucose (mg/dL) | Fructosamine (µmol/L) |

|---|---|---|---|---|

| This compound | 54 | ≤14 mmol/L (82%) | ≤450 (72%) | |

| This compound | 81 | 125 (77-384) | 263 (203-620) |

Insulin Dysregulation in Ponies

This compound has also been investigated for its effects on insulin dysregulation associated with equine metabolic syndrome (EMS):

- Prevention of Laminitis : A study indicated that this compound effectively reduced hyperinsulinemia in ponies fed a high non-structural carbohydrate diet. It demonstrated a significant decrease in insulin concentrations, thereby preventing laminitis .

- Safety Profile : In a long-term study involving insulin-dysregulated ponies, no adverse effects were reported, confirming the compound's safety when administered daily .

Case Study: Diabetic Cats

A clinical trial involving client-owned diabetic cats treated with this compound showed promising results. The treatment led to improved quality of life indicators and glycemic control without significant adverse effects. Notably:

- Ketoacidosis Incidence : While some cases of ketoacidosis were observed (7% incidence), they were less common compared to traditional insulin treatments .

Case Study: Ponies with EMS

In a proof-of-concept study on ponies, this compound was administered over a period of 39 days. The findings highlighted:

作用機序

ベラグリフロジンは、腎臓のナトリウム-グルコース共輸送体2(SGLT2)を阻害することにより、その効果を発揮します。この輸送体は大まかに、糸球体ろ過液から血流に戻されるグルコースの再吸収を担当しています。 SGLT2を阻害することにより、ベラグリフロジンはグルコースの再吸収を阻止し、尿中へのグルコース排泄量が増加し、結果として血糖値が低下します .

類似化合物との比較

ベラグリフロジンは、次のような他の化合物を含むSGLT2阻害剤クラスの薬剤の一部です。

- ダパグリフロジン

- エンパグリフロジン

- カナグリフロジン

- エルツグリフロジン

- ベクサグリフロジン

これらの化合物と比較して、ベラグリフロジンは猫の糖尿病治療に特化した使用で独特です。 他のSGLT2阻害剤は、主にヒトの2型糖尿病の治療に使用されますが、ベラグリフロジンの獣医的応用は、それを際立たせています .

生物活性

Velagliflozin is a sodium-glucose co-transporter 2 (SGLT-2) inhibitor that has shown promise in managing diabetes, particularly in veterinary applications for cats and ponies. This article delves into its biological activity, pharmacodynamics, efficacy, and safety based on various studies.

This compound selectively inhibits SGLT-2, which is primarily responsible for glucose reabsorption in the kidneys. Approximately 90% of filtered glucose is reabsorbed by SGLT-2, with SGLT-1 accounting for the remaining 10%. By inhibiting SGLT-2, this compound promotes increased urinary glucose excretion, thereby lowering blood glucose levels.

Pharmacokinetics

- Bioavailability : this compound has an absolute bioavailability of approximately 96% when administered orally to fasted cats.

- Plasma Protein Binding : In vitro studies indicate a high plasma protein binding rate of about 93%.

- Half-Life : The mean half-life after oral administration ranges from 4.5 to 6.4 hours.

Case Studies in Cats

-

Clinical Trial Overview :

- A study involving 252 diabetic cats assessed the efficacy of this compound as a standalone therapy compared to insulin treatment. The trial showed significant improvements in glycemic control and clinical signs over 180 days.

Time Point Blood Glucose (mg/dL) Fructosamine (µmol/L) Screening 436 (272 - 676) 538 (375 - 794) Day 30 153 (62 - 480) 310 (204 - 609) Day 60 134 (64 - 414) 286 (175 - 531) Day 120 128 (55 - 461) 269 (189 - 575) Day 180 125 (77 - 384) 263 (203 - 620) - Outcome : At day 180, approximately 81% of cats had blood glucose and/or fructosamine levels within reference ranges. Notably, no cases of clinical hypoglycemia were reported.

- Quality of Life Assessments :

Study in Ponies

A separate study evaluated this compound's effectiveness in treating insulin dysregulation in ponies over a period of 16 weeks :

- Dosage : Ponies received this compound at a dose of 0.3 mg/kg BW orally once daily.

- Insulin Levels : The treated group showed a significant decrease in post-prandial serum insulin levels from 205 ± 25 μIU/mL at baseline to 117 ± 15 μIU/mL after treatment.

| Time Point | Insulin Concentration (μIU/mL) |

|---|---|

| Week 0 | 205 ± 25 |

| Week 8 | 119 ± 19 |

| Week 16 | 117 ± 15 |

Additional Findings

- Effects on Lipid Metabolism :

- Ketoacidosis Incidence :

特性

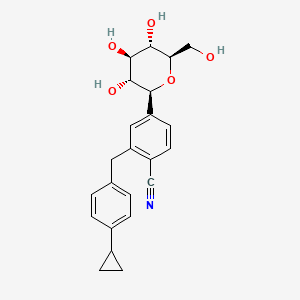

IUPAC Name |

2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2/t19-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENUNDCNOYAWGN-ZQGJOIPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946525-65-1 | |

| Record name | Velagliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946525651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VELAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV2YU8SL0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。